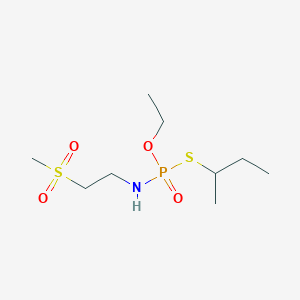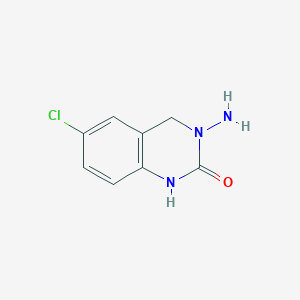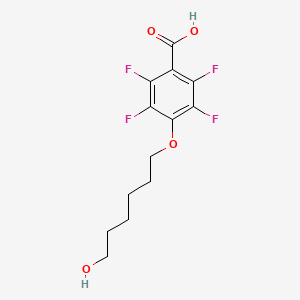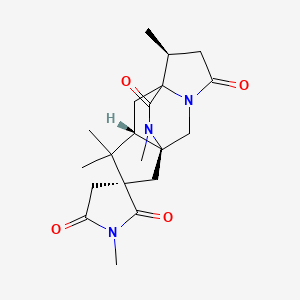
(6-chloro-1H-indol-1-yl)acetic acid
Overview
Description
“(6-chloro-1H-indol-1-yl)acetic acid” is a chemical compound with the CAS Number: 943654-33-9 . It has a molecular weight of 209.63 and its IUPAC name is (6-chloro-1H-indol-1-yl)acetic acid . The compound is solid in physical form .
Synthesis Analysis
The synthesis of this compound has been described in various studies . One method involves a novel indole formation that includes an alkylation/1,4-addition/elimination/isomerization cascade .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClNO2/c11-8-2-1-7-3-4-12 (6-10 (13)14)9 (7)5-8/h1-5H,6H2, (H,13,14) .Chemical Reactions Analysis
The compound is a selective cyclooxygenase 2 (COX-2) inhibitor . The synthesis process involves a novel indole formation that includes an alkylation/1,4-addition/elimination/isomerization cascade .Physical And Chemical Properties Analysis
The compound is solid in physical form . It is stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Bacterial Catabolism of Indole-3-acetic Acid
Indole-3-acetic acid (IAA), chemically similar to (6-chloro-1H-indol-1-yl)acetic acid, plays a crucial role in plant growth as a hormone. The study by Laird, Flores, and Leveau (2020) discusses the catabolism of IAA by bacteria. The paper details two gene clusters, iac and iaa, responsible for the aerobic and anaerobic catabolism of IAA, respectively. The significance of these gene clusters extends beyond mere degradation of IAA; they potentially confer benefits to bacterial hosts by utilizing IAA as an energy source or by interfering with IAA-dependent processes in other organisms, such as plants and humans. The paper suggests iac/iaa genes might be pivotal in accessing IAA in diverse environments, including soils, sediments, and even hospital environments, proposing avenues for future research on biotechnological applications and potential treatments for IAA-related pathologies in plants and humans (Laird, Flores, & Leveau, 2020).
Organic Acids in Acidizing Operations
Alhamad, Alrashed, Munif, and Miskimins (2020) provide a comprehensive review of the role of organic acids, including acetic acid, in acidizing operations for carbonate and sandstone formations. The paper underscores the advantages of organic acids over conventional choices like hydrochloric acid, particularly their reduced corrosiveness and better performance in certain conditions. These organic acids are highlighted for their applications in removing formation damage, dissolving drilling mud filter cakes, and serving as iron sequestering agents. This research illustrates the diverse industrial applications of organic acids and their benefits in specific operational scenarios, suggesting a need for further research and development in this area (Alhamad, Alrashed, Munif, & Miskimins, 2020).
Indole Acetic Acid in Plant Growth Under Stress
Ashraf, Azhar, and Hussain (2006) examined the impact of indole acetic acid (IAA) on the growth of barley under water stress conditions. The study revealed that IAA application mitigated the adverse effects of water stress, enhancing plant growth and yield. This indicates the potential of IAA as a growth-promoting agent in agriculture, especially in adverse environmental conditions. The paper's insights into the role of IAA in improving photosynthetic efficiency and growth under stress conditions open up possibilities for its application in agriculture to enhance crop resilience and productivity (Ashraf, Azhar, & Hussain, 2006).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include (6-chloro-1h-indol-1-yl)acetic acid, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (6-chloro-1H-indol-1-yl)acetic acid may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (20963) and its solid physical form suggest that it may have certain bioavailability characteristics .
Result of Action
The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (6-chloro-1H-indol-1-yl)acetic acid. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability . Other environmental factors, such as pH and the presence of other substances, could potentially influence the compound’s action and efficacy.
Safety and Hazards
properties
IUPAC Name |
2-(6-chloroindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXDBYYTCZPJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-chloro-1H-indol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384805.png)


![6-Chloro-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384812.png)


![{2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1384816.png)

![1-[1-(Methoxymethyl)cyclopentyl]methanamine](/img/structure/B1384820.png)